molecular formula C10H13NO2S B2818861 N-(2-hydroxycyclobutyl)-5-methylthiophene-2-carboxamide CAS No. 2198591-68-1

N-(2-hydroxycyclobutyl)-5-methylthiophene-2-carboxamide

Cat. No.: B2818861
CAS No.: 2198591-68-1
M. Wt: 211.28
InChI Key: AOSRXWCTHGINPO-UHFFFAOYSA-N
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Description

N-(2-hydroxycyclobutyl)-5-methylthiophene-2-carboxamide is an organic compound featuring a cyclobutyl ring, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclobutyl)-5-methylthiophene-2-carboxamide typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving suitable precursors.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a , which is known for its mild and functional group tolerant reaction conditions.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclobutyl)-5-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclobutyl ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of cyclobutanone or cyclobutanecarboxylic acid.

    Reduction: Formation of N-(2-aminocyclobutyl)-5-methylthiophene-2-carboxamide.

    Substitution: Formation of brominated or sulfonated thiophene derivatives.

Scientific Research Applications

N-(2-hydroxycyclobutyl)-5-methylthiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclobutyl)-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxycyclopropyl)-5-methylthiophene-2-carboxamide: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.

    N-(2-hydroxycyclopentyl)-5-methylthiophene-2-carboxamide: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.

    N-(2-hydroxycyclohexyl)-5-methylthiophene-2-carboxamide: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.

Uniqueness

N-(2-hydroxycyclobutyl)-5-methylthiophene-2-carboxamide is unique due to the presence of the cyclobutyl ring, which imparts specific steric and electronic properties

Properties

IUPAC Name

N-(2-hydroxycyclobutyl)-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-6-2-5-9(14-6)10(13)11-7-3-4-8(7)12/h2,5,7-8,12H,3-4H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSRXWCTHGINPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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